1-(2-Methoxyethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-Methoxyethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyethyl group at the 1-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position of the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be outlined as follows:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper(I) catalysis to form the triazole ring.
- Introduction of the carboxylic acid group through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted for functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products:
- Oxidation of the methoxyethyl group can yield methoxyacetic acid.
- Reduction of the carboxylic acid group can produce the corresponding alcohol.
- Substitution reactions can introduce various functional groups onto the triazole ring, enhancing its chemical diversity.
Scientific Research Applications
1-(2-Methoxyethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting their stability and function. The methoxyethyl and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the propyl group, affecting its chemical properties and biological activity.
5-Propyl-1h-1,2,3-triazole-4-carboxylic acid: Lacks the methoxyethyl group, influencing its solubility and reactivity.
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a propyl group, altering its steric and electronic properties.
Uniqueness: 1-(2-Methoxyethyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxyethyl and propyl groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-7-8(9(13)14)10-11-12(7)5-6-15-2/h3-6H2,1-2H3,(H,13,14) |
InChI Key |
DMGWTHGKUZYZPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1CCOC)C(=O)O |
Origin of Product |
United States |
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